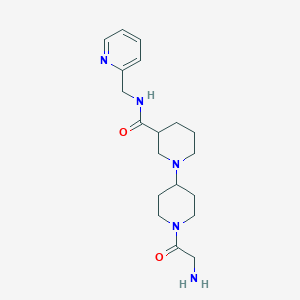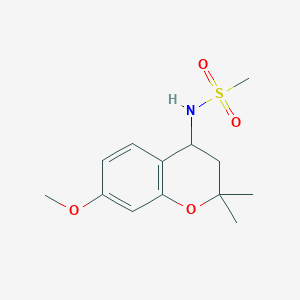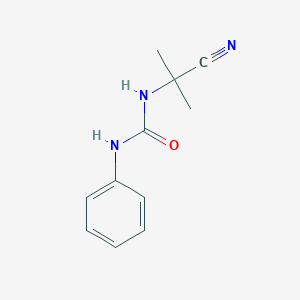![molecular formula C17H24N4O2 B5378803 N-[3-(dimethylamino)propyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5378803.png)
N-[3-(dimethylamino)propyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide, also known as DPh-Pyrazole, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Wirkmechanismus
N-[3-(dimethylamino)propyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide acts as a selective inhibitor of protein kinase D, a family of serine/threonine kinases that play important roles in cell signaling, proliferation, and apoptosis. By inhibiting this kinase, N-[3-(dimethylamino)propyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide can modulate various cellular processes and pathways.
Biochemical and Physiological Effects
Studies have shown that N-[3-(dimethylamino)propyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide can modulate various cellular processes, including cell migration, invasion, and proliferation. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(dimethylamino)propyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is its selectivity for protein kinase D, which allows for specific modulation of this kinase without affecting other pathways. However, its potency and efficacy may vary depending on the experimental conditions, and further studies are needed to optimize its use in different experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(dimethylamino)propyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its use as a tool compound in biomedical research. Finally, the development of new analogs and derivatives of N-[3-(dimethylamino)propyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide may lead to the discovery of more potent and selective inhibitors of protein kinase D.
Synthesemethoden
The synthesis of N-[3-(dimethylamino)propyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves a multi-step process that includes the reaction of 3-(dimethylamino)propylamine with 5-bromomethyl-1H-pyrazole-3-carboxylic acid, followed by the addition of phenol and the subsequent removal of the protecting groups.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)propyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential use as a tool compound in biomedical research. It has been shown to selectively inhibit a specific protein kinase, making it a valuable tool for studying the role of this kinase in various biological processes.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-20(2)10-7-11-21(3)17(22)16-12-14(18-19-16)13-23-15-8-5-4-6-9-15/h4-6,8-9,12H,7,10-11,13H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGSMHJAOLPLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)C(=O)C1=NNC(=C1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378725.png)
![ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5378741.png)
![4-[(6-methyl-4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5378742.png)

![1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5378758.png)

![3-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinol](/img/structure/B5378773.png)
![4-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5378786.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5378795.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5378799.png)
![4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5378805.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5378827.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5378831.png)
